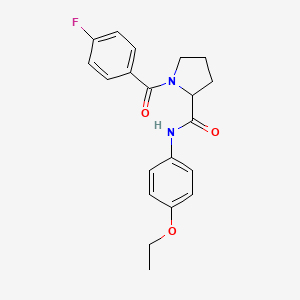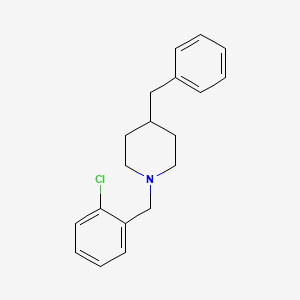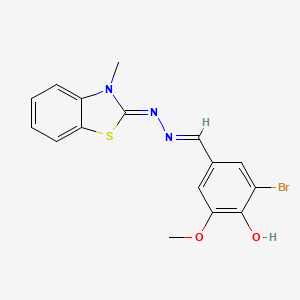![molecular formula C24H33N3O B6016921 1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6016921.png)
1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPP is a piperazine derivative that has been synthesized and studied for its potential use as a therapeutic agent. It is a selective dopamine D2 receptor antagonist, which means it can block the effects of dopamine in certain areas of the brain. This property has led to its investigation in the treatment of various neurological disorders, including schizophrenia and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of MPP is believed to be related to its ability to block dopamine D2 receptors in certain areas of the brain. Dopamine is a neurotransmitter that plays a role in a variety of functions, including movement, motivation, and reward. By blocking dopamine D2 receptors, MPP can reduce the effects of dopamine in these areas, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPP has been shown to have a variety of biochemical and physiological effects. It can reduce the activity of dopamine neurons in the brain, leading to a decrease in dopamine release. It can also affect the activity of other neurotransmitters, including serotonin and norepinephrine. In addition, MPP has been shown to have effects on various physiological systems, including the cardiovascular and immune systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for use in lab experiments. It is a selective dopamine D2 receptor antagonist, which means it can be used to study the effects of dopamine in specific areas of the brain. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to its use. MPP has a relatively short half-life, which means it may need to be administered frequently in experiments. In addition, its effects may be influenced by factors such as age, sex, and genetics.
Direcciones Futuras
There are several potential future directions for research on MPP. One area of interest is its potential use in the treatment of other neurological disorders, such as bipolar disorder and addiction. Another area of interest is the development of more selective dopamine D2 receptor antagonists, which could lead to more targeted and effective treatments for various disorders. Additionally, further research is needed to understand the long-term effects of MPP and its potential for use in clinical settings.
In conclusion, MPP is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective dopamine D2 receptor antagonism has led to its investigation in the treatment of various neurological disorders. While there are advantages and limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of MPP involves several steps, including the reaction of 1-(2-naphthylmethyl)-3-piperidinol with 3-(4-methylpiperazin-1-yl)propanoyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to yield 1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential therapeutic applications. It has been investigated as a treatment for schizophrenia, with studies showing that it can reduce symptoms such as delusions and hallucinations. It has also been studied for its potential use in the treatment of Parkinson's disease, with some studies suggesting that it may improve motor function.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-25-13-15-27(16-14-25)24(28)11-9-20-5-4-12-26(18-20)19-21-8-10-22-6-2-3-7-23(22)17-21/h2-3,6-8,10,17,20H,4-5,9,11-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXZFMCCSGUWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-3-[7-(1H-indol-3-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6016840.png)
![ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate](/img/structure/B6016846.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016862.png)
![N-{2-[(2,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6016868.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6016875.png)


![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)
![N-(2-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6016918.png)
![5-(2,4-dichlorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6016928.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6016934.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(3-phenoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6016947.png)